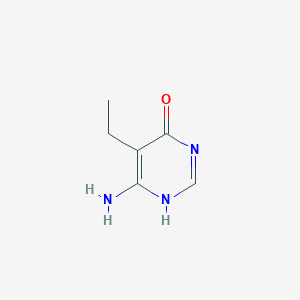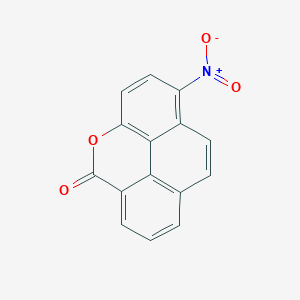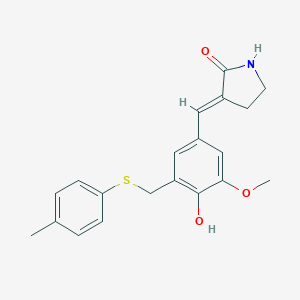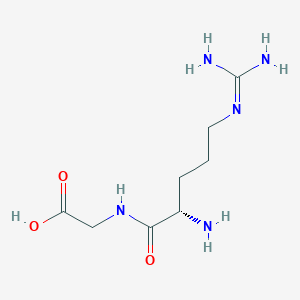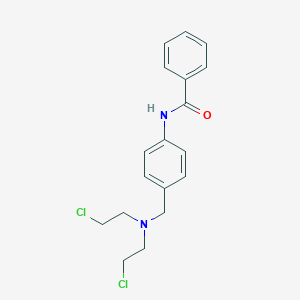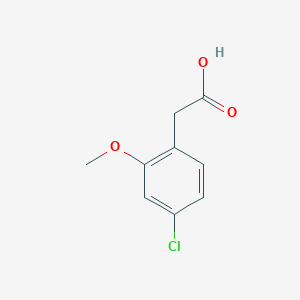![molecular formula C23H20ClN5O2 B011169 Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl](2-phenylethyl)amino]- CAS No. 19649-68-4](/img/structure/B11169.png)
Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl](2-phenylethyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl](2-phenylethyl)amino]- is an organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Solvent Yellow 124 and is used in the dyeing industry as a colorant. In recent years, researchers have explored the potential of this compound in scientific research, particularly in the field of biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl](2-phenylethyl)amino]- is not fully understood. However, researchers believe that this compound works by binding to specific target molecules, such as proteins and nucleic acids, and inducing a fluorescence signal. This fluorescence signal can then be detected and used to study the behavior of these molecules.
Efectos Bioquímicos Y Fisiológicos
Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl](2-phenylethyl)amino]- has been shown to have minimal biochemical and physiological effects in laboratory experiments. However, further studies are needed to fully understand the potential effects of this compound on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl](2-phenylethyl)amino]- is its high sensitivity and selectivity for target molecules. This makes it an ideal tool for studying the behavior of proteins and nucleic acids in laboratory experiments. However, one of the main limitations of this compound is its potential toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl](2-phenylethyl)amino]-. One of the most promising areas of research is in the development of new drugs for the treatment of cancer and other diseases. Additionally, researchers can explore the potential of this compound in the development of new fluorescent probes for the detection of other biomolecules. Finally, further studies are needed to fully understand the potential effects of this compound on living organisms and its potential applications in various fields.
In conclusion, Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl](2-phenylethyl)amino]- is a compound that has shown significant potential in various scientific research applications. Its high sensitivity and selectivity for target molecules make it an ideal tool for studying the behavior of proteins and nucleic acids in laboratory experiments. However, further studies are needed to fully understand the potential effects of this compound on living organisms and its potential applications in various fields.
Métodos De Síntesis
The synthesis of Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl](2-phenylethyl)amino]- can be achieved through various methods. One of the most common methods involves the reaction between 2-chloro-4-nitroaniline and 4-(2-phenylethyl)aniline in the presence of a coupling agent. The resulting compound is then subjected to further reactions to obtain the final product.
Aplicaciones Científicas De Investigación
Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl](2-phenylethyl)amino]- has shown potential in various scientific research applications. One of the most promising applications is in the field of biochemistry, where this compound can be used as a fluorescent probe for the detection of proteins and nucleic acids. Additionally, this compound has shown potential in the development of new drugs for the treatment of cancer and other diseases.
Propiedades
Número CAS |
19649-68-4 |
|---|---|
Nombre del producto |
Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl](2-phenylethyl)amino]- |
Fórmula molecular |
C23H20ClN5O2 |
Peso molecular |
433.9 g/mol |
Nombre IUPAC |
3-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-phenylethyl)anilino]propanenitrile |
InChI |
InChI=1S/C23H20ClN5O2/c24-22-17-21(29(30)31)11-12-23(22)27-26-19-7-9-20(10-8-19)28(15-4-14-25)16-13-18-5-2-1-3-6-18/h1-3,5-12,17H,4,13,15-16H2 |
Clave InChI |
VIVXNXDTARWBMT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN(CCC#N)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
SMILES canónico |
C1=CC=C(C=C1)CCN(CCC#N)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Otros números CAS |
19649-68-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



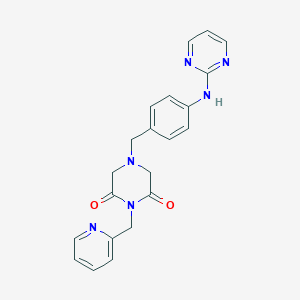
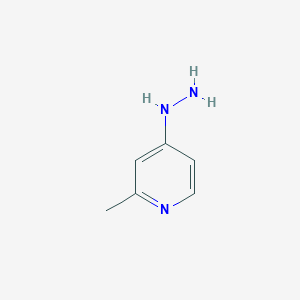
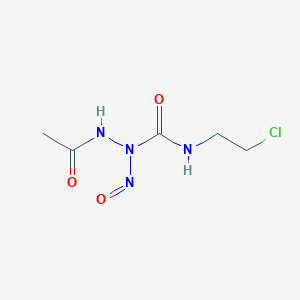
![7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester](/img/structure/B11091.png)
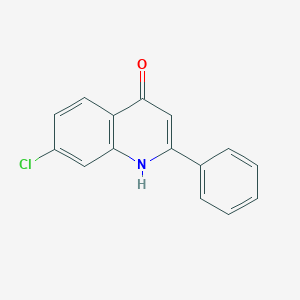
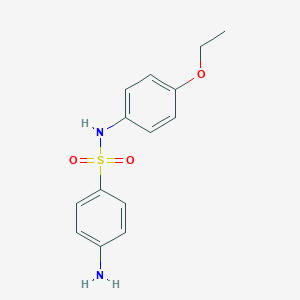
![[(3-Bromo-1,2,4-thiadiazol-5-yl)sulfanyl]methyl methyl cyanocarbonodithioimidate](/img/structure/B11095.png)
